2,2,8-Trimethyldecane

Description

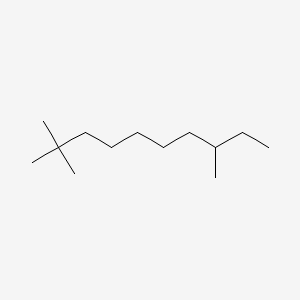

Structure

3D Structure

Properties

CAS No. |

62238-01-1 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

2,2,8-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-12(2)10-8-7-9-11-13(3,4)5/h12H,6-11H2,1-5H3 |

InChI Key |

ZXPYELGEJQYCMG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of 2,2,8 Trimethyldecane

Established Organic Synthesis Pathways for Branched Decane (B31447) Isomers

While a specific, documented synthesis for 2,2,8-trimethyldecane is not readily found in the literature, its structure lends itself to several established methods for the creation of branched alkanes. These methods provide a theoretical framework for its potential synthesis.

Corey-House Synthesis: This versatile method for forming carbon-carbon bonds is well-suited for creating unsymmetrical alkanes. byjus.comvedantu.com It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. byjus.comvedantu.com For this compound, a plausible route would involve the reaction of lithium di-tert-butylcuprate with 1-bromo-6-methylheptane (B1294610) or the reaction of a lithium (1,5-dimethylhexyl)cuprate with a neopentyl halide. A key advantage of this method is its applicability to primary, secondary, and tertiary alkyl groups, offering flexibility in the choice of precursors. vedantu.com

Grignard Reaction: The Grignard reaction, a cornerstone of organic synthesis, can be used to construct the carbon skeleton of this compound. wikipedia.orgleah4sci.comorganic-chemistry.orgadichemistry.comlibretexts.org This would likely involve a multi-step process. For instance, a Grignard reagent, such as 1,5-dimethylhexylmagnesium bromide, could react with a ketone like acetone (B3395972) to form a tertiary alcohol. Subsequent dehydration and hydrogenation would yield the desired alkane. The reaction's success hinges on carefully controlled anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched. wikipedia.org

Wurtz Reaction: Although often limited by side reactions and the formation of product mixtures, the Wurtz reaction offers a classical approach to coupling alkyl halides to form larger alkanes using sodium metal. byjus.comwikipedia.orgvedantu.comyoutube.comyoutube.com Synthesizing this compound via this method would be challenging due to the potential for multiple coupling products if two different alkyl halides are used. However, in principle, the coupling of a neopentyl halide with a 1-halo-6-methylheptane could yield the target molecule, though likely with low efficiency. wikipedia.org

Industrial Processes:

Alkylation: In industrial settings, alkylation is a key process for producing highly branched alkanes, which are valuable as high-octane gasoline components. tubitak.gov.trnih.govacs.orgresearchgate.netcore.ac.uk This process typically involves the reaction of an alkene, such as propylene, with an isoparaffin, like isobutane, in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrofluoric acid). tubitak.gov.trcore.ac.uk The formation of this compound could be envisioned through the alkylation of a smaller branched alkane with an appropriate alkene under specific catalytic conditions.

Catalytic Reforming: This process is used to increase the octane (B31449) number of naphtha by converting linear and slightly branched alkanes into more highly branched isomers and aromatic compounds. While not a direct synthesis, it is a process where isomers like this compound could potentially be formed through the isomerization of other decane isomers over a suitable catalyst, such as platinum on an acidic support.

Below is a table summarizing the potential synthetic approaches for this compound.

| Synthetic Method | Reactants Example | Key Features |

| Corey-House Synthesis | Lithium di-tert-butylcuprate + 1-bromo-6-methylheptane | Good for unsymmetrical alkanes, versatile for 1°, 2°, and 3° alkyl groups. byjus.comvedantu.com |

| Grignard Reaction | 1,5-dimethylhexylmagnesium bromide + Acetone (followed by dehydration and hydrogenation) | Multi-step process, requires anhydrous conditions. wikipedia.orgleah4sci.comorganic-chemistry.orgadichemistry.comlibretexts.org |

| Wurtz Reaction | Neopentyl halide + 1-halo-6-methylheptane | Prone to side reactions and low yields for unsymmetrical alkanes. byjus.comwikipedia.orgvedantu.comyoutube.comyoutube.com |

| Alkylation | Smaller branched alkane + Alkene (e.g., propylene) | Industrial process, produces high-octane gasoline components. tubitak.gov.trnih.govacs.orgresearchgate.netcore.ac.uk |

| Catalytic Reforming | Other decane isomers | Industrial process for isomerizing alkanes to increase octane number. |

Radiolytic Formation Studies of this compound in Complex Matrices

The formation of this compound is not limited to deliberate synthesis. It can also be generated as a product of high-energy processes, such as the irradiation of complex organic matter.

Food irradiation is a process that uses ionizing radiation to improve safety and extend the shelf life of various food products. europa.eu A known consequence of irradiating fat-containing foods is the formation of various radiolytic products, including hydrocarbons. tandfonline.comresearchgate.netresearchgate.net These hydrocarbons are primarily formed from the cleavage of fatty acids present in the food. tandfonline.comrsc.orgresearchgate.netresearchgate.netusda.gov

While a wide array of hydrocarbons have been identified in irradiated foods such as meat and fish, the specific detection of this compound has not been explicitly reported in the reviewed literature. However, the fundamental mechanisms of fatty acid radiolysis suggest that the formation of various branched alkanes is plausible. The major fatty acids found in many foods, such as palmitic acid, stearic acid, and oleic acid, are the primary precursors to these radiolytic hydrocarbons. tandfonline.comrsc.orgresearchgate.netoleon.comoleon.comoleon.com

Studies on irradiated beef have identified several hydrocarbons, including pentadecane (B166386) and 1-tetradecene (B72687) from palmitic acid, and heptadecane (B57597) and 1-hexadecene (B165127) from stearic acid. tandfonline.com The table below, compiled from a study on irradiated ground beef, shows some of the major hydrocarbons detected.

| Fatty Acid Precursor | Major Radiolytic Hydrocarbons Identified |

| Palmitic Acid | Pentadecane, 1-Tetradecene |

| Stearic Acid | Heptadecane, 1-Hexadecene |

| Oleic Acid | 8-Heptadecene, 1,7-Hexadecadiene |

| Data from a study on irradiated ground beef. tandfonline.com |

The formation of branched-chain alkanes could arise from the radiolysis of branched-chain fatty acids present in smaller quantities in food or through secondary reactions of the initial radical fragments.

The formation of this compound through radiolytic processes involves the cracking and isomerization of larger hydrocarbon chains, primarily from fatty acids. The initial event in the radiolysis of a fatty acid is the ejection of an electron, leading to the formation of a radical cation. rsc.org This unstable species can then undergo a variety of reactions, including decarboxylation (loss of CO2) and cleavage of carbon-carbon bonds. allenpress.com

The cleavage of C-C bonds in the alkyl chain of the fatty acid generates a variety of smaller alkyl radicals. These radicals can then undergo several transformations:

Hydrogen Abstraction: A radical can abstract a hydrogen atom from a neighboring molecule to form a stable alkane.

Recombination: Two radicals can combine to form a larger alkane. This can lead to the formation of branched alkanes if the combining radicals are themselves branched or if they combine at non-terminal carbons.

Isomerization: The radical itself can undergo internal rearrangements to form a more stable, often more branched, radical before it reacts further.

The specific structure of this compound, with its quaternary carbon at the 2-position and a methyl branch at the 8-position, suggests a complex series of fragmentation and recombination events. For example, a fragment containing the neopentyl group (C(CH3)3CH2-) could be formed and subsequently combine with another radical fragment.

Theoretical Approaches to Reaction Pathway Elucidation

While experimental studies provide direct evidence of product formation, theoretical and computational chemistry offers valuable insights into the underlying mechanisms and energetics of these reactions.

Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can be used to model the stability of different alkane isomers and the transition states of various reaction pathways. Such studies can help to predict the most likely products of hydrocarbon cracking and isomerization by calculating the activation energies for different bond cleavages and rearrangements. For instance, theoretical calculations can determine the relative stabilities of the various radical intermediates that could lead to the formation of this compound.

Mass Spectrometry Fragmentation Analysis: The fragmentation patterns of alkanes in a mass spectrometer provide a real-world analogy to the cracking processes that can occur during radiolysis. libretexts.orgyoutube.comdu.ac.in Theoretical analysis of mass spectra can help to understand the preferred fragmentation pathways of long-chain and branched alkanes. The fragmentation of an alkane in a mass spectrometer is governed by the stability of the resulting carbocations. youtube.com The formation of more stable tertiary and secondary carbocations is favored, which can explain the prevalence of branched fragments. While not a direct study of radiolytic formation, these principles of ion stability are relevant to understanding the types of fragments that are likely to be formed in any high-energy process.

Computational Modeling of Isomerization: Theoretical studies have been conducted to understand the factors that govern the isomerization of alkanes. These studies can elucidate the complex interplay of steric and electronic effects that determine the relative stability of different isomers. By applying such computational models, it would be possible to estimate the thermodynamic favorability of forming this compound compared to its other isomers under various conditions.

Occurrence, Distribution, and Origin in Natural and Anthropogenic Systems

Environmental Presence and Sources

The primary anthropogenic contributions to the environmental presence of trimethyldecanes are through combustion processes and as components of fuel mixtures.

While direct evidence for 2,2,8-trimethyldecane is limited, its isomer, 2,6,8-trimethyldecane (B1199641), has been identified as a combustion product of natural gas. nih.gov The high temperatures and complex chemical reactions involved in combustion can lead to the formation of a wide array of hydrocarbons, including various branched alkanes. The presence of one isomer as a byproduct suggests that other isomeric forms, such as this compound, may also be produced, albeit potentially in different concentrations.

Research into sustainable aviation fuels (SAF) has highlighted the importance of branched alkanes in alcohol-to-jet (ATJ) fuel production. saf101.com The ATJ process converts alcohols like ethanol (B145695) and isobutanol into a mixture of synthetic paraffinic kerosene. saf101.com This process involves dehydration of the alcohol to form alkenes, followed by oligomerization to create longer hydrocarbon chains, and finally hydrogenation to produce a stable mixture of paraffins. saf101.com

The resulting ATJ fuel is characterized by a high concentration of highly branched alkanes, which are crucial for achieving the desired fuel properties, such as a low freezing point and high energy density. nih.govtennessee.edu Specifically, analyses of ATJ fuels have identified significant quantities of compounds like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) and 2,2,4,6,6-pentamethylheptane, along with a variety of other isomeric branched alkanes. acs.orgacs.orgresearchgate.net Given that the oligomerization process yields a complex mixture of hydrocarbon isomers, it is plausible that various trimethyldecane isomers, including this compound, are present in the final fuel product. The goal of some ATJ processes is to produce a fuel that closely resembles conventional petroleum-based jet fuel, which itself is a complex mixture of hundreds of different hydrocarbons, including normal and iso-paraffins. kbr.com

Table 1: Key Branched Alkanes Identified in Alcohol-to-Jet (ATJ) Fuel Research

| Compound Name | Role/Significance in ATJ Fuel |

|---|---|

| 2,2,4,4,6,8,8-Heptamethylnonane | A major branched alkane identified in ATJ fuel composition. acs.orgacs.orgresearchgate.net |

| 2,2,4,6,6-Pentamethylheptane | Another significant branched alkane found in ATJ fuel. acs.orgresearchgate.net |

| Isododecane Isomers | Used in the development of surrogate mixtures to mimic ATJ fuel properties. acs.orgacs.orgresearchgate.net |

| Branched Alkanes (General) | Essential for lowering the freezing point and improving the cold flow properties of jet fuel. nih.gov |

Biological Origins and Metabolomic Context

In addition to anthropogenic sources, trimethyldecane isomers have been identified as metabolites in a diverse range of organisms, from plants and fungi to mammals. These findings underscore the broad distribution of these compounds in the biosphere.

The isomer 2,6,8-trimethyldecane has been characterized as a component of volatile oils in certain plants. Specifically, it has been found in the leaves of Mahonia breviracema and Macrosphyra longistyla. ebi.ac.uk These compounds are considered secondary metabolites, which are not essential for the primary metabolic processes of the plant but may play roles in defense or signaling. hmdb.ca

The fungal kingdom is another source of trimethyldecane isomers. Research has identified 2,6,8-trimethyldecane as a metabolite produced by the fungus Metarhizium anisopliae. ebi.ac.uk Fungi are known to produce a vast array of volatile organic compounds, which can have various ecological functions.

Investigations into mammalian metabolomes have also detected the presence of trimethyldecane isomers. The compound 2,6,8-trimethyldecane has been identified in the breath of baboons (Papio hamadryas) and has also been found in human feces. ebi.ac.uk Its detection in human breath has also been noted in some studies. ebi.ac.uk The presence of these compounds in excreta and breath suggests they are byproducts of metabolic processes occurring within the body.

Table 2: Documented Biological Sources of Trimethyldecane Isomers

| Isomer | Organism | Location of Identification |

|---|---|---|

| 2,6,8-Trimethyldecane | Mahonia breviracema | Leaf ebi.ac.uk |

| 2,6,8-Trimethyldecane | Macrosphyra longistyla | Leaf ebi.ac.uk |

| 2,6,8-Trimethyldecane | Metarhizium anisopliae | Fungal Metabolite ebi.ac.uk |

| 2,6,8-Trimethyldecane | Papio hamadryas (Baboon) | Breath ebi.ac.uk |

| 2,6,8-Trimethyldecane | Homo sapiens (Human) | Feces, Breath ebi.ac.uk |

Advanced Analytical Methodologies for 2,2,8 Trimethyldecane Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) Optimizations

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds. nih.gov It combines the superior separation capability of gas chromatography with the powerful identification features of mass spectrometry. researchgate.net

The identification and quantification of 2,2,8-Trimethyldecane require the development of specific GC-MS protocols. While a universal protocol does not exist, a typical method is optimized based on the sample matrix and analytical objectives. The process involves creating a method that is simple, accurate, and allows for quantification at legislated migration limits where applicable. nih.gov

A multi-analyte GC-MS method often employs liquid-liquid extraction for sample preparation, followed by analysis. nih.gov For complex samples, a combination of total ion chromatograms (TICs) and extracted ion chromatograms (EICs) is used for quantification. nih.gov Method validation is performed according to international guidelines, ensuring accuracy with recoveries typically between 70-115% and relative standard deviations (RSDs) below 20%. nih.gov The initial step in method development involves selecting the appropriate analytical separation technique; gas chromatography is often chosen for its versatility and common availability in analytical laboratories. nih.gov

Below is a table representing a typical set of GC-MS parameters that could be optimized for the analysis of this compound.

| Parameter | Specification | Purpose |

| GC Column | Non-polar (e.g., DB-5ms) | Separates compounds based on boiling point. Non-polar columns are effective for non-polar analytes like alkanes. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | Initial 50°C, ramp to 300°C | A programmed temperature increase allows for the separation of compounds with a wide range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. |

| MS Interface Temp | 280 °C | Prevents condensation of analytes as they transfer from the GC to the MS. |

| Ion Source Temp | 230 °C | Temperature at which molecules are ionized before mass analysis. |

| Mass Range | 40-500 m/z | The range of mass-to-charge ratios scanned by the detector, set to include the molecular ion and key fragments of the target analyte. nih.gov |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that creates reproducible fragmentation patterns for library matching and identification. |

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant leap in separation power, which is particularly crucial for resolving isomers in complex mixtures like petroleum or environmental samples. wikipedia.orgchromatographyonline.com This technique subjects the entire sample to two distinct analytical separations, greatly enhancing peak capacity. nih.gov The combination of GC×GC with a mass spectrometer is considered one of the most powerful analytical tools for volatile analytes. nih.gov

In GC×GC, two columns with different stationary phases are coupled. chromatographyonline.com A common configuration, known as normal-phase GC×GC, uses a long non-polar column in the first dimension and a shorter polar column in the second dimension. chromatographyonline.com A modulator sits (B43327) between the columns, trapping and then rapidly re-injecting fractions of the eluate from the first column into the second. wikipedia.org This process allows for the separation of compounds that would otherwise co-elute in a single-column setup. chromatographyonline.com For instance, GC×GC can separate this compound from other C13 isomers, providing a detailed hydrocarbon profile that is unattainable with conventional GC. The use of high-resolution time-of-flight mass spectrometry (HR-ToF-MS) as a detector further aids in the separation and identification of these isomers. nih.gov

| Feature | Conventional GC-MS | GC×GC-MS |

| Separation | One-dimensional | Two-dimensional chromatographyonline.com |

| Peak Capacity | Lower | Order of magnitude higher chromatographyonline.com |

| Isomer Resolution | Often limited, co-elution is common | High, resolves complex isomeric mixtures researchgate.netnih.gov |

| Data Output | 2D Chromatogram (Time vs. Intensity) | 3D Plot (Retention Time 1 vs. Retention Time 2 vs. Intensity) wikipedia.org |

| Application | Routine analysis of simpler mixtures | Analysis of highly complex samples (e.g., petroleum, environmental) nih.govwikipedia.org |

Sample Preparation Techniques for Volatile Compound Analysis

The quality of data from any GC analysis is highly dependent on the sample preparation technique used to extract and concentrate the analytes of interest.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for volatile compounds like this compound. researchgate.netmdpi.com The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a liquid or solid sample. mdpi.comnews-medical.net Volatile analytes partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. mdpi.com This process concentrates the analytes before they are thermally desorbed directly into the GC injector. mdpi.com

The efficiency of HS-SPME is influenced by several key parameters that must be optimized for each specific application. frontiersin.org

| Parameter | Description | Impact on Extraction |

| Fiber Coating | The type of polymer on the fiber (e.g., PDMS/DVB, CAR/PDMS). | Determines the selectivity of the extraction. A combination fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often used for a broad range of volatiles. nih.gov |

| Extraction Temperature | The temperature at which the sample is held during extraction. | Affects the vapor pressure of the analytes and the partitioning equilibrium. Higher temperatures increase volatility but can decrease the amount adsorbed by the fiber. frontiersin.orgnih.gov |

| Extraction Time | The duration the fiber is exposed to the headspace. | Determines how close the system gets to equilibrium. Longer times increase analyte recovery up to the point of equilibrium. frontiersin.orgnih.gov |

| Agitation | Stirring or shaking of the sample. | Speeds up the mass transfer of analytes from the sample matrix to the headspace, reducing the time needed to reach equilibrium. news-medical.net |

| Ionic Strength | Addition of salt (e.g., NaCl) to the sample. | Can increase the volatility of some organic compounds by the "salting-out" effect, driving them into the headspace. |

Emerging Sensor Technologies for Alkane Detection Research (applicable to volatile organic compounds)

While chromatography remains the gold standard, research into emerging sensor technologies promises faster, more portable, and user-friendly methods for detecting VOCs, including alkanes. mdpi.comresearchgate.net These sensors often form the basis of "electronic noses," which use an array of sensors combined with pattern recognition to characterize odors. mdpi.com

Several types of gas-sensing technologies are being developed. mdpi.com Metal-oxide semiconductor (MOS) sensors are common and operate by measuring changes in electrical resistance when the heated sensing material is exposed to VOCs. mdpi.com Other emerging technologies include optical sensors, gravimetric sensors, and those based on advanced nanomaterials. aip.orgacs.org Innovations include the use of chiral liquid crystals for highly selective sensing and graphene-based sensors enhanced with machine learning for improved sensitivity and selectivity. aip.orgsemanticscholar.org The miniaturization of these technologies is a key trend, aiming to make sophisticated VOC detection more accessible and practical for widespread, real-world applications. aip.org

| Sensor Technology | Principle of Operation | Applicability to Alkanes/VOCs |

| Metal-Oxide Semiconductor (MOS) | Change in electrical resistance of a heated metal oxide upon interaction with gas molecules. mdpi.com | Broad sensitivity to many VOCs, including hydrocarbons. Often used in sensor arrays (e-noses). |

| Chiral Liquid Crystal Sensors | Changes in the dynamic optical textures of chiral liquid crystals upon exposure to VOCs. | Offers high selectivity, with the potential to differentiate between various chiral molecules. aip.org |

| Graphene-Based Sensors | Adsorption of gas molecules onto a graphene sheet alters its electrical properties. | High sensitivity due to large surface area; can be enhanced with machine learning for better selectivity. aip.org |

| Photonic/Infrared Sensors | Detection based on the unique infrared absorption spectra of VOCs. | High specificity due to characteristic absorption bands, with minimal interference from other gases. aip.org |

| Nanowire-Based Sensors | Change in electrical conductance of electrostatically formed nanowires when they interact with VOCs. | High sensitivity and potential for miniaturization for portable detection systems. aip.org |

Industrial and Applied Research Aspects of 2,2,8 Trimethyldecane

Fuel Chemistry Research and Performance Evaluations

Analysis as a Component or Additive in Advanced Fuel Formulations

There is a lack of research evaluating 2,2,8-trimethyldecane as a constituent in advanced fuel formulations. While the performance of other highly branched alkanes is studied to understand and model fuel combustion, specific data for this compound, such as its impact on octane (B31449) or cetane numbers, combustion efficiency, and emission profiles when blended with conventional or alternative fuels, remains uninvestigated in the public domain.

Pyrolysis and Oxidation Kinetic Studies Relevant to Combustion Processes

Detailed kinetic studies on the pyrolysis and oxidation of this compound are not present in the available scientific literature. Research into the combustion characteristics of its isomers, such as 2,6,10-trimethyl dodecane, exists, but these findings cannot be directly extrapolated to this compound due to the influence of the specific branching structure on reaction pathways and rates. The unique arrangement of methyl groups in this compound would significantly affect its decomposition and oxidation mechanisms, making dedicated studies essential for understanding its behavior in combustion engines.

Research into Solvent and Lubricant Applications and Development

Information regarding the investigation or application of this compound as a solvent or lubricant is not found in the reviewed literature. The physical properties of long-chain branched alkanes suggest potential applicability in these areas, but no studies have been published that explore the solvency power, viscosity, thermal stability, or other relevant characteristics of this compound for such purposes.

Food Science and Preservation Research

The presence and impact of this compound in food products appear to be an unexplored area of food science.

Impact of Processing Techniques on this compound Levels in Food

There are no available studies that identify this compound as a volatile compound in food or analyze how different processing techniques, such as heating, frying, or fermentation, might affect its concentration. The formation of various volatile compounds during food processing is a well-researched field, but this compound has not been identified as a significant or recurring compound of interest in these analyses.

Correlation with Food Quality Attributes and Sensory Profiles

Given the lack of data on its presence in food, there is consequently no research on the correlation between this compound and food quality attributes or sensory profiles. While the sensory properties of various chemical compounds in food are extensively studied to understand their contribution to flavor and aroma, this compound is not mentioned in this context. One non-research source indicates that it is not recommended for flavor or fragrance use, which may suggest undesirable organoleptic properties, but this is not substantiated by scientific sensory panel evaluations. thegoodscentscompany.com

Theoretical and Computational Studies of 2,2,8 Trimethyldecane

Molecular Structure and Conformational Analysis via Computational Methods

The molecular structure and conformational landscape of alkanes like 2,2,8-trimethyldecane are governed by the spatial arrangement of its carbon backbone and substituent groups. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a cornerstone of understanding its physical and chemical properties.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to determine the most stable conformations of a molecule. For this compound, this would involve mapping the potential energy surface as a function of the dihedral angles of the rotatable bonds in the decane (B31447) chain. The presence of methyl groups at the C2 and C8 positions, particularly the bulky gem-dimethyl group at C2, introduces significant steric hindrance that influences the preferred conformations. The most stable conformers would be those that minimize these steric clashes, likely adopting a staggered arrangement along the carbon-carbon bonds.

A comprehensive conformational analysis would yield data on key geometric parameters for the most stable conformers.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Predicted Value |

| C-C Bond Length (average) | ~1.54 Å |

| C-H Bond Length (average) | ~1.09 Å |

| C-C-C Bond Angle (in chain) | ~109.5° (tetrahedral) |

| Dihedral Angles (staggered) | ~60° (gauche), 180° (anti) |

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, which are based on the principles of quantum mechanics, can predict a wide range of molecular properties, including those related to spectroscopy. These methods provide a deeper understanding of the electronic structure of the molecule, which is fundamental to its interaction with electromagnetic radiation.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification.

Computational methods can be used to predict the mass spectrum of a molecule by calculating the energies of the parent ion and various fragment ions. For this compound, the fragmentation would be expected to occur preferentially at the branched positions due to the increased stability of the resulting tertiary carbocations.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Likely Fragment Ion |

| 57 | C4H9+ (tert-butyl cation) |

| 71 | C5H11+ |

| 85 | C6H13+ |

| 127 | C9H19+ |

| 169 | C12H25+ |

| 184 | C13H28+ (Molecular Ion) |

Note: This table presents plausible fragments based on the structure of this compound and general principles of alkane fragmentation. Specific relative abundances would require detailed quantum chemical calculations.

Ion mobility spectrometry (IMS) is an analytical technique that separates ions based on their size and shape as they drift through a buffer gas under the influence of an electric field. The collision cross section (CCS) is a key parameter in IMS, representing the effective area of the ion that interacts with the buffer gas.

Computational modeling can predict the CCS values for different ions of a molecule. For this compound, this would involve generating various three-dimensional structures for its ions and calculating their CCS values using methods like the trajectory method. These predicted CCS values can then be compared with experimental data to aid in the confident identification of the compound in complex mixtures. As of now, specific CCS modeling studies for this compound are not found in the surveyed literature.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the intermolecular forces and dynamic behavior of substances.

For this compound, MD simulations could be used to understand its behavior in the liquid state, its interactions with other molecules in a mixture (such as in aviation fuel), or its partitioning between different phases. These simulations would rely on a force field, a set of parameters that describe the potential energy of the system, to model the van der Waals and other non-covalent interactions between this compound molecules and their surroundings. Such simulations could predict bulk properties like density, viscosity, and diffusion coefficients. However, specific molecular dynamics simulation studies focused on this compound are not currently available in the public domain.

Future Directions and Emerging Research Avenues for 2,2,8 Trimethyldecane

Development of Eco-Friendly and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable processes. For a compound like 2,2,8-trimethyldecane, current and future research must prioritize synthetic routes that are both environmentally benign and highly efficient. Traditional synthesis methods often rely on harsh conditions, hazardous solvents, and catalysts that are difficult to recover and recycle.

Emerging research focuses on several innovative approaches. One promising avenue is the use of solvent-free reaction conditions, such as grinding reactants together at room temperature, which can significantly reduce waste and energy consumption. Another approach involves catalysis in aqueous media, utilizing surfactants to create micelles that can facilitate the reaction of non-polar substances like alkanes in water. wikipedia.org

Furthermore, advanced techniques like plasma-microdroplet chemistry are being explored for the conversion of alkanes. This method uses a plasma discharge in a nitrogen atmosphere to activate inert C-H bonds, followed by rapid reactions in microdroplets to yield desired products under mild conditions. acs.org Investigating the applicability of such catalyst-free and efficient methods for the specific synthesis of this compound would be a significant step forward, minimizing the environmental footprint associated with its production.

Comprehensive Elucidation of Biotransformation and Biodegradation Pathways

To fully understand the environmental impact of this compound, it is imperative to elucidate how it is transformed and degraded by living organisms. Biotransformation (in organisms) and biodegradation (in the environment) determine the persistence, potential toxicity, and ultimate fate of the compound.

Future research should focus on identifying microbial communities, particularly bacteria and fungi, capable of utilizing branched alkanes like this compound as a carbon source. Studies on related hydrocarbons have shown that microorganisms, such as those from the genus Rhodococcus, can degrade alkanes even in solid form at low temperatures. google.com The process typically begins with oxidation by monooxygenase enzymes to form an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid before entering beta-oxidation pathways. google.com

A comprehensive investigation for this compound would involve:

Isolating and identifying specific microorganisms capable of its degradation from various environments (e.g., soil, water).

Mapping the metabolic pathways involved, including the identification of all intermediate metabolites.

Characterizing the key enzymes responsible for the initial and subsequent steps of degradation.

This knowledge is critical for developing bioremediation strategies for potential environmental contamination and for accurately assessing the compound's environmental risk profile.

Integration of Multi-Omics Data for Holistic Understanding in Biological Systems

To understand the biological effects of this compound exposure, future research must move beyond single-endpoint toxicity assays and embrace a systems biology approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the molecular perturbations caused by a chemical within an organism. rsc.orgthermofisher.com

This multi-omics approach can reveal the complex network of interactions and pathways affected by the compound. rsc.orgtechnologynetworks.com For instance, exposing a model organism (like zebrafish or cell cultures) to this compound and subsequently analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) could provide a detailed picture of its mechanism of action. thermofisher.com

Key research goals in this area include:

Identifying specific genes and proteins whose expression levels change upon exposure.

Pinpointing metabolic pathways that are significantly altered.

Integrating these datasets to build comprehensive models of the compound's biological impact, from the initial molecular initiating event to adverse outcomes. technologynetworks.comnih.gov

Such studies are essential for predicting potential health risks and understanding the sublethal effects of exposure to this and other branched alkanes.

Advancements in Portable and Real-Time Detection Technologies

The effective monitoring of volatile organic compounds (VOCs) like this compound in the environment and in industrial settings requires detection technologies that are not only sensitive and specific but also portable and capable of real-time analysis. nih.govinteccon.com While laboratory-based methods like gas chromatography-mass spectrometry (GC-MS) are the gold standard, they are often not suitable for rapid, on-site measurements. aip.orgnih.gov

Future research is trending towards the miniaturization of these technologies and the development of novel sensors. technologynetworks.com The challenge with alkanes is often the separation of structurally similar isomers, which requires techniques with high resolving power. vurup.sknumberanalytics.com

| Technology | Principle | Potential Application for this compound | Key Advantage |

|---|---|---|---|

| Portable GC-MS | Separates compounds by chromatography and identifies them by mass. thermofisher.com | On-site analysis of air, water, or soil for specific identification and quantification. | High specificity and sensitivity in a field-deployable format. technologynetworks.com |

| Electronic Nose (e-nose) | An array of non-selective gas sensors whose combined response creates a "smellprint". technologynetworks.comnih.gov | Rapid screening of air quality for the presence of VOCs. | Fast response times and relatively low cost. technologynetworks.com |

| Photoionization Detector (PID) | Uses high-energy UV light to ionize gaseous molecules. nih.gov | General monitoring of total VOC concentrations in real-time. | High sensitivity for many VOCs and immediate response. |

| Fluorescence-based Sensors | A fluorescent probe interacts with the target VOC, causing a change in light emission. rsc.org | Development of highly sensitive and selective optical sensors for continuous monitoring. | Potential for non-invasive, real-time detection with high sensitivity. acs.org |

| Unmanned Shipborne MS | A mass spectrometer integrated into an unmanned vehicle for aquatic monitoring. acs.org | Autonomous, real-time mapping of water body contamination. | Enables monitoring of large or hazardous areas without human presence. acs.org |

The development and validation of these advanced technologies for this compound will be crucial for ensuring environmental quality and workplace safety.

Mechanistic Environmental Fate and Transport Modeling

Predicting how a chemical will behave when released into the environment is a cornerstone of modern environmental science and risk assessment. Mechanistic environmental fate and transport models are computational tools that simulate the movement and transformation of chemicals in different environmental compartments like air, water, soil, and sediment. cvrlabs.com

These models integrate a compound's specific physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) with environmental parameters to predict its distribution and persistence. While specific experimental data for this compound is scarce, predictive models can be used. For context, the U.S. Environmental Protection Agency (EPA) provides predicted data for the closely related isomer, 2,6,8-trimethyldecane (B1199641), which illustrates the types of parameters needed for robust modeling.

| Environmental Fate Parameter | Predicted Value for 2,6,8-Trimethyldecane acs.org | Significance for Modeling |

|---|---|---|

| Atmospheric Hydroxylation Rate Constant | 2.09e-11 cm³/molecule-sec | Determines the persistence of the compound in the atmosphere. |

| Biodegradation Half-Life | 5.62 days | Estimates how quickly the compound is broken down by microorganisms. |

| Bioconcentration Factor (BCF) | 1780 L/kg | Indicates the potential for the compound to accumulate in aquatic organisms. |

| Soil Adsorption Coefficient (Koc) | 1410 L/kg | Predicts how strongly the compound will bind to soil and sediment. |

Future research must focus on generating the specific experimental data for this compound to develop and validate a dedicated fate and transport model. This would involve studying its behavior under various environmental conditions to create a model that can accurately predict its partitioning, degradation, and potential for long-range transport, providing a critical tool for proactive environmental management. nih.govaip.org

Q & A

How can 2,2,8-trimethyldecane be synthesized with high regioselectivity for structural validation?

Basic Research Question

The synthesis of branched alkanes like this compound typically involves alkylation or isomerization reactions. A methodologically robust approach includes:

- Grignard reagent coupling : Using tert-butyl magnesium chloride to introduce methyl branches at specific positions, followed by catalytic hydrogenation to stabilize the carbon chain .

- Gas chromatography-mass spectrometry (GC-MS) validation : Post-synthesis, confirm structural integrity using retention indices and fragmentation patterns. For example, compare retention times with NIST database entries for similar branched alkanes (e.g., 2,6,10-trimethyltridecane, CAS 3891-99-4) to identify diagnostic ions .

What analytical techniques resolve structural ambiguities between this compound and its isomers (e.g., 2,4,6-trimethyldecane)?

Advanced Research Question

Differentiating isomers requires orthogonal analytical methods:

- Nuclear Magnetic Resonance (NMR) : -NMR distinguishes branch positions via chemical shift disparities. For example, quaternary carbons in this compound exhibit distinct shifts (~25–30 ppm) compared to secondary carbons in linear analogs .

- High-resolution mass spectrometry (HRMS) : Exact mass measurements (e.g., CH, theoretical m/z 184.2191) combined with fragmentation patterns (e.g., loss of methyl groups at m/z 169.195) confirm branching topology .

How do thermodynamic properties of this compound influence its phase behavior in hydrocarbon mixtures?

Advanced Research Question

Branched alkanes exhibit unique phase behaviors due to reduced intermolecular interactions:

- Differential scanning calorimetry (DSC) : Measure melting points and enthalpy changes. Compare with linear decanes (e.g., n-decane, mp -29.7°C) to quantify branching effects on crystallinity .

- Molecular dynamics simulations : Model vapor-liquid equilibria using force fields (e.g., TraPPE) to predict boiling points and solubility parameters. Experimental validation via gas chromatography retention times under isothermal conditions is critical .

What are the challenges in quantifying this compound in environmental samples using GC-MS?

Basic Research Question

Key challenges include co-elution with structurally similar hydrocarbons and matrix interference:

- Chromatographic optimization : Use polar capillary columns (e.g., DB-WAX) to enhance separation of branched alkanes. Adjust temperature gradients to resolve this compound from co-eluting compounds like 2,6,10-trimethyldecane (CAS 17301-23-4) .

- Selective ion monitoring (SIM) : Focus on unique fragment ions (e.g., m/z 57, 71) to improve sensitivity and reduce background noise in complex matrices like soil or sediment extracts .

How can researchers assess the ecological impact of this compound in microbial degradation studies?

Advanced Research Question

Methodological considerations include:

- Stable isotope probing (SIP) : Use -labeled this compound to track microbial assimilation via GC-isotope ratio MS. Compare degradation rates with linear alkanes to assess branching effects on bioavailability .

- Metagenomic analysis : Identify alkane hydroxylase (alkB) gene expression in soil microbiomes exposed to this compound. Pair with kinetic modeling to quantify degradation pathways (e.g., terminal vs. subterminal oxidation) .

What strategies mitigate spectral overlap in NMR analysis of this compound derivatives?

Advanced Research Question

Spectral crowding in branched alkanes can be addressed via:

- 2D NMR techniques : Use HSQC (heteronuclear single quantum coherence) to correlate - signals, resolving overlapping methyl group resonances .

- Chemical derivatization : Introduce bromine or deuterium at specific positions to shift chemical shifts. For example, bromination at the C8 methyl group alters electronic environments, simplifying spectral interpretation .

How does the branching pattern of this compound affect its reactivity in catalytic cracking experiments?

Advanced Research Question

Branched alkanes exhibit distinct cracking behaviors:

- Microreactor studies : Use zeolite catalysts (e.g., H-ZSM-5) under controlled temperatures (400–600°C). Monitor product distribution via GC-MS to compare cleavage preferences (e.g., β-scission at C2 vs. C8 branches) .

- Computational modeling : Employ density functional theory (DFT) to calculate activation energies for bond cleavage pathways. Compare with linear analogs to quantify branching-induced stability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.